molecular formula C21H18ClF3N4O4 B11499339 1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11499339
M. Wt: 482.8 g/mol
InChI Key: DXDOHXNRIGUPJH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of a chlorophenyl compound, followed by the introduction of a trifluoromethyl group. The piperazine ring is then incorporated through a series of nucleophilic substitution reactions. The final step involves the formation of the pyrrolidine-2,5-dione ring under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H18ClF3N4O4

Molecular Weight

482.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18ClF3N4O4/c22-14-2-4-15(5-3-14)28-19(30)12-18(20(28)31)27-9-7-26(8-10-27)16-6-1-13(21(23,24)25)11-17(16)29(32)33/h1-6,11,18H,7-10,12H2

InChI Key

DXDOHXNRIGUPJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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